molecular formula C11H12ClNO B3383372 6-(4-Chlorophenyl)piperidin-2-one CAS No. 41419-29-8

6-(4-Chlorophenyl)piperidin-2-one

Cat. No.: B3383372
CAS No.: 41419-29-8
M. Wt: 209.67 g/mol
InChI Key: MCRKTTNPBUWRKS-UHFFFAOYSA-N
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Description

Contextualization of Piperidinone Heterocycles in Organic and Medicinal Chemistry Research

The development of efficient and environmentally friendly methods for synthesizing substituted piperidines and piperidinones is a key focus of modern organic chemistry. nih.govrasayanjournal.co.in Multicomponent reactions are often employed to create extensive libraries of these compounds for biological screening. nih.gov The ability to introduce various substituents onto the piperidine (B6355638) ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, which is crucial for drug development. thieme-connect.comtandfonline.com

Significance of the 6-Substituted Piperidin-2-one Motif in Chemical Synthesis and Biological Inquiry

The 6-substituted piperidin-2-one motif is a key structural element that has garnered significant attention in chemical synthesis and biological research. The substitution at the 6-position of the piperidin-2-one ring plays a crucial role in determining the molecule's biological activity and selectivity. For instance, in the context of HIV-1 protease inhibitors, the nature of the substituent at this position can significantly influence the compound's inhibitory potency. nih.gov

The synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives, which share a similar structural framework, has been achieved through Mannich reactions. jst.go.jp These compounds have been investigated for a range of biological activities, including analgesic and local anesthetic effects. jst.go.jp The presence and nature of aryl groups at the 2 and 6 positions are critical for these activities. jst.go.jp Furthermore, modifications to the piperidone core, such as the formation of oximes and thiosemicarbazones, can lead to compounds with potent antifungal properties. jst.go.jp This highlights the synthetic versatility of the piperidinone scaffold and the importance of substitution patterns in dictating biological outcomes.

Rationale for Focused Research on 6-(4-Chlorophenyl)piperidin-2-one

The specific compound, this compound, and its derivatives are of particular interest due to the presence of the 4-chlorophenyl group. This substituent is known to impart specific biological properties to molecules. For example, in a series of 2-phenol-4-chlorophenyl-6-aryl pyridines, the presence of a para-chlorophenyl group at the 4-position was found to be important for selective topoisomerase II inhibitory activity. nih.gov

Furthermore, the related compound 4-(4-chlorophenyl)piperidin-4-ol (B141385) is a key intermediate in the synthesis of pharmaceuticals like the antipsychotic drug haloperidol (B65202) and the antidiarrheal medication loperamide. researchgate.netnih.gov This underscores the pharmaceutical relevance of the 4-chlorophenylpiperidine scaffold. Research into derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine has also revealed significant analgesic activity. researchgate.net

Given the established importance of the piperidinone scaffold and the influence of the 4-chlorophenyl substituent on biological activity, focused research on this compound is rational. This research aims to explore its potential as a lead compound for the development of new therapeutic agents, leveraging the known biological activities associated with its structural components. The synthesis and biological evaluation of derivatives of this compound could lead to the discovery of novel molecules with valuable pharmacological properties. scielo.br

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-chlorophenyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-9-6-4-8(5-7-9)10-2-1-3-11(14)13-10/h4-7,10H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRKTTNPBUWRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301022
Record name 6-(4-Chlorophenyl)-2-piperidinone
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Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41419-29-8
Record name 6-(4-Chlorophenyl)-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41419-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Chlorophenyl)-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Studies of 6 4 Chlorophenyl Piperidin 2 One

Reactions at the Lactam Carbonyl Group

Reduction Reactions

The carbonyl group of the lactam can be completely reduced to a methylene (B1212753) group, thereby converting the piperidin-2-one into the corresponding piperidine (B6355638). This transformation typically requires powerful reducing agents capable of reducing amides. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, effectively yielding 6-(4-chlorophenyl)piperidine. The reaction proceeds via a complex aluminum-coordinated intermediate, which is then hydrolyzed to release the cyclic amine.

Table 1: General Conditions for Lactam Reduction

Reagent Solvent Temperature Product
Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran (THF), Diethyl ether Reflux 6-(4-Chlorophenyl)piperidine

This table represents typical conditions for lactam reductions; specific yields for the title compound are not documented in the literature.

Nucleophilic Additions to the Amide Carbonyl

While the lactam carbonyl is less electrophilic than a ketone, it can be attacked by strong nucleophiles. Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbonyl group. The initial tetrahedral intermediate can then undergo different reaction pathways. For instance, it might lead to ring-opening to form a linear amino ketone, or under certain conditions, it could eliminate water to form a cyclic enamine or an iminium ion.

Furthermore, the lactam can participate in catalyzed reactions to form other functional groups. For example, in zinc(II)-mediated reactions with amines in acetonitrile, piperidine derivatives can catalyze the formation of amidines. rsc.org This suggests that 6-(4-chlorophenyl)piperidin-2-one could potentially react with amines in the presence of a Lewis acid catalyst to form the corresponding N-substituted amidine derivatives at the C2 position.

Functionalization of the Piperidine Ring

The piperidine ring itself offers multiple avenues for derivatization, including reactions at the nitrogen atom and substitutions on the carbon framework.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the lactam is a nucleophilic site, particularly after deprotonation. The N-H proton can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a lactamate anion. This anion is a potent nucleophile that readily reacts with various electrophiles. nih.govakademisains.gov.my This provides a straightforward method for introducing a wide range of substituents onto the nitrogen atom.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or tosylates furnishes N-alkylated derivatives. akademisains.gov.my

N-Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) yields N-acylated products, which are imides.

Table 2: Examples of Electrophiles for N-Functionalization

Electrophile Reagent Class Base Potential Product
Methyl Iodide Alkyl Halide NaH, K₂CO₃ 1-Methyl-6-(4-chlorophenyl)piperidin-2-one
Benzyl Bromide Alkyl Halide NaH, K₂CO₃ 1-Benzyl-6-(4-chlorophenyl)piperidin-2-one
Acetyl Chloride Acyl Halide Pyridine (B92270), Et₃N 1-Acetyl-6-(4-chlorophenyl)piperidin-2-one

This table illustrates potential N-functionalization reactions based on the general reactivity of lactams.

Substitution Reactions on the Piperidine Ring

Substitution reactions on the carbon atoms of the piperidine ring are more challenging but can be achieved through modern synthetic methods. Functionalization adjacent to the carbonyl group (C3) or the nitrogen atom (C6) is often favored.

One common strategy involves the generation of an enolate or a related carbanionic species at the C3 position by treatment with a strong base like lithium diisopropylamide (LDA). This enolate can then react with various electrophiles, such as alkyl halides or aldehydes (in an aldol (B89426) reaction), to introduce substituents at the C3 position.

Additionally, catalyst-controlled C-H functionalization represents a powerful, albeit advanced, strategy for the selective introduction of substituents at various positions (C3, C4, C5) on the piperidine ring, as demonstrated on related N-protected piperidine systems. nih.govresearchgate.net

Introduction of Other Heterocyclic Moieties onto the Piperidine Nitrogen or Carbon Atoms

Heterocyclic systems can be appended to the this compound scaffold to create more complex molecules with potential applications in medicinal chemistry.

The most direct method is through the N-alkylation or N-acylation reactions described in section 3.2.1, using an electrophile that already contains a heterocyclic ring. For instance, reacting the lactam with 2-(chloromethyl)pyridine (B1213738) in the presence of a base would yield 1-((pyridin-2-yl)methyl)-6-(4-chlorophenyl)piperidin-2-one.

A more complex approach involves the construction of a new heterocyclic ring fused to the piperidone core. For example, the lactam carbonyl and the adjacent C3 methylene group could be used as a 1,3-dielectrophilic or nucleophilic synthon to build a fused pyrimidine, pyrazole, or isoxazole (B147169) ring, a strategy common in heterocyclic synthesis. The synthesis of pyrido[1',2':1,2]imidazo[4,5-a]quinolizidin-2-one from a 2-aryl-4-piperidone precursor illustrates the feasibility of such ring-forming strategies on related scaffolds. clockss.org

Table 3: List of Mentioned Compounds

Compound Name
This compound
6-(4-Chlorophenyl)piperidine
Lithium Aluminum Hydride
Diisobutylaluminum hydride
Sodium Hydride
Potassium Carbonate
Lithium Diisopropylamide
1-Methyl-6-(4-chlorophenyl)piperidin-2-one
1-Benzyl-6-(4-chlorophenyl)piperidin-2-one
1-Acetyl-6-(4-chlorophenyl)piperidin-2-one
1-(2-Phenoxyethyl)-6-(4-chlorophenyl)piperidin-2-one
2-(Chloromethyl)pyridine
1-((Pyridin-2-yl)methyl)-6-(4-chlorophenyl)piperidin-2-one
Pyrido[1',2':1,2]imidazo[4,5-a]quinolizidin-2-one

Reactivity of the 4-Chlorophenyl Moiety

The 4-chlorophenyl group attached to the piperidin-2-one ring offers several avenues for chemical modification. The presence of the chlorine atom and the aromatic ring allows for a range of substitution and coupling reactions, enabling the synthesis of diverse analogs.

The 4-chlorophenyl ring in this compound is generally deactivated towards electrophilic aromatic substitution. This is due to the electron-withdrawing inductive effect of both the chlorine atom and the C-6 substituent of the piperidinone ring. The chlorine atom, despite being deactivating, is an ortho, para-director. However, since the para-position is already occupied by the chlorine atom, incoming electrophiles are directed to the positions ortho to the chlorine (C3' and C5' of the phenyl ring).

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to be sluggish and require forcing conditions. Friedel-Crafts reactions, in particular, are known to be ineffective on strongly deactivated aromatic rings. libretexts.org

ReactionReagentsExpected Major Product(s)Reaction Conditions
Nitration HNO₃, H₂SO₄6-(4-Chloro-3-nitrophenyl)piperidin-2-oneHigh temperature
Halogenation (Bromination) Br₂, FeBr₃6-(3-Bromo-4-chlorophenyl)piperidin-2-oneRequires catalyst
Sulfonation Fuming H₂SO₄2-Chloro-5-(6-oxopiperidin-2-yl)benzenesulfonic acidHigh temperature
Friedel-Crafts Acylation RCOCl, AlCl₃Reaction is unlikely to proceed due to deactivation of the ring. dalalinstitute.comLewis acid catalyst

This table presents the predicted outcomes for electrophilic aromatic substitution reactions based on general principles of organic chemistry.

The carbon-chlorine bond in this compound is a key site for modification via transition-metal-catalyzed cross-coupling reactions. Although aryl chlorides are known to be less reactive than the corresponding bromides and iodides, modern catalyst systems have enabled their effective use in a variety of C-C and C-N bond-forming reactions. libretexts.orgmdpi.com These reactions provide a powerful platform for introducing new aryl, alkyl, alkynyl, and amino groups, significantly diversifying the core structure.

Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or ester, to form a biaryl structure. Palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often required to achieve good yields with aryl chlorides. libretexts.orgmdpi.comharvard.edu

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgbeilstein-journals.orgacs.orglibretexts.org This method is a cornerstone for the synthesis of complex arylamines.

Sonogashira Coupling : This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst, to yield an arylalkyne. wikipedia.orgnih.govorganic-chemistry.orglibretexts.orgacs.org Copper-free conditions have also been developed. nih.govacs.org

Coupling ReactionCoupling PartnerCatalyst/Ligand System (Representative)Product Type
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)₂)Pd(OAc)₂ / SPhos6-(Biphenyl-4-yl)piperidin-2-one derivative
Buchwald-Hartwig Secondary Amine (R₂NH)Pd₂(dba)₃ / XPhos6-(4-(Dialkylamino)phenyl)piperidin-2-one derivative
Sonogashira Terminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂ / CuI6-(4-(Alkynyl)phenyl)piperidin-2-one derivative

This table summarizes common cross-coupling reactions applicable to the 4-chlorophenyl moiety, with representative catalyst systems known to be effective for aryl chlorides.

Halogen-metal exchange offers another route to functionalize the 4-chlorophenyl ring. This reaction typically involves treating the aryl chloride with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium), at low temperatures. wikipedia.orgias.ac.in The reaction converts the relatively unreactive C-Cl bond into a highly nucleophilic organolithium species. This intermediate can then be trapped with a wide variety of electrophiles to introduce diverse functional groups. The exchange rate for aryl halides follows the trend I > Br > Cl, making this transformation more challenging for chlorides and often requiring carefully controlled conditions to avoid side reactions. wikipedia.orgprinceton.edu

The resulting aryllithium intermediate is highly reactive and can be quenched with electrophiles to introduce various substituents.

ElectrophileReagentResulting Functional GroupProduct Example
Proton Source H₂OHydrogen (Dehalogenation)6-Phenylpiperidin-2-one
Carbon Dioxide CO₂Carboxylic Acid4-(6-Oxopiperidin-2-yl)benzoic acid
Aldehyde/Ketone RCHO / R₂COSecondary/Tertiary Alcohol6-(4-(Hydroxy(phenyl)methyl)phenyl)piperidin-2-one
Alkyl Halide CH₃IAlkyl Group6-(4-Methylphenyl)piperidin-2-one

This table illustrates potential derivatizations following a halogen-metal exchange reaction on the 4-chlorophenyl group.

Stability and Degradation Pathways in Different Chemical Environments

The stability of this compound is primarily influenced by the chemical integrity of the lactam (cyclic amide) ring. Like other amides, the piperidin-2-one ring is susceptible to hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis : In an acidic environment, the carbonyl oxygen of the lactam can be protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This leads to the opening of the lactam ring to form 5-amino-5-(4-chlorophenyl)pentanoic acid. beilstein-journals.orgacs.org

Base-Catalyzed Hydrolysis : Under basic conditions, the hydroxide (B78521) ion can directly attack the electrophilic carbonyl carbon. This process also results in the cleavage of the amide bond, yielding the corresponding amino acid salt after an irreversible deprotonation of the carboxylic acid. dalalinstitute.com

The 4-chlorophenyl group is generally stable under many chemical conditions. However, under strongly reductive conditions (e.g., catalytic hydrogenation with certain catalysts or dissolving metal reduction), reductive dehalogenation can occur, converting the chlorophenyl group to a phenyl group. The degradation of chlorophenols and other aryl chlorides in various environments has been studied, indicating that pathways such as photocatalytic degradation and microbial degradation can also occur, though these are typically outside the scope of synthetic chemical environments. researchgate.netwikipedia.org

ConditionReagents/EnvironmentPrimary Degradation PathwayMajor Degradation Product
Acidic Aqueous Acid (e.g., HCl, H₂SO₄), HeatAcid-catalyzed hydrolysis5-Amino-5-(4-chlorophenyl)pentanoic acid
Basic Aqueous Base (e.g., NaOH, KOH), HeatBase-catalyzed hydrolysisSodium 5-amino-5-(4-chlorophenyl)pentanoate
Reductive H₂, Pd/C or other reducing agentsReductive dehalogenation6-Phenylpiperidin-2-one

This table outlines the principal degradation pathways for this compound under different chemical conditions.

Stereochemical and Conformational Analysis of 6 4 Chlorophenyl Piperidin 2 One

Conformational Preferences of the Piperidin-2-one Ring System

The piperidin-2-one ring, a six-membered heterocyclic lactam, is not planar and adopts various non-planar conformations to minimize steric and torsional strain. The presence of an sp²-hybridized carbonyl carbon and an sp³-hybridized nitrogen atom within the ring introduces unique conformational characteristics compared to cyclohexane.

Chair and Boat Conformations and Their Interconversions

The piperidin-2-one ring, similar to other six-membered rings, can theoretically exist in several conformations, with the most notable being the chair and boat forms. qmul.ac.uk The chair conformation is generally the most stable for piperidine (B6355638) derivatives due to its staggered arrangement of substituents, which minimizes torsional strain. qmul.ac.ukasianpubs.org However, the presence of the lactam functionality in piperidin-2-one influences the ring's geometry. The partial double bond character of the amide bond can lead to a flattening of the ring in the vicinity of the nitrogen and carbonyl carbon. nih.gov

The interconversion between different chair and boat conformations is a dynamic process. The energy barrier for this ring inversion depends on the substitution pattern and the presence of heteroatoms. For the parent piperidin-2-one, also known as δ-valerolactam, microwave spectroscopy has indicated the presence of both half-chair and twist conformers in the gas phase. nih.gov In many substituted piperidin-4-ones, the chair conformation is predominant. asianpubs.orgias.ac.in However, the introduction of certain substituents or functional groups, such as a nitroso group on the nitrogen, can favor boat conformations. ias.ac.in The transition between these forms often proceeds through higher-energy twist-boat intermediates.

Influence of the 6-(4-Chlorophenyl) Substituent on Ring Conformation

The substituent at the C6 position of the piperidin-2-one ring significantly impacts its conformational equilibrium. An aryl group, such as the 4-chlorophenyl group in 6-(4-chlorophenyl)piperidin-2-one, will preferentially occupy a position that minimizes steric interactions with the rest of the ring.

In a chair conformation, a substituent can be in either an axial or an equatorial position. For 6-substituted piperidin-2-ones, there is a general preference for the substituent to be in the equatorial position to avoid 1,3-diaxial interactions. However, a phenomenon known as pseudoallylic strain, arising from the interaction between a substituent at the 2-position (or in this case, the 6-position) and the exocyclic part of the amide bond, can favor an axial orientation. nih.gov Computational studies on N-acylpiperidines have shown that a 2-substituent is strongly favored in the axial position due to this strain. nih.gov

For 6-arylpiperidin-2-ones, the orientation of the aryl group is a critical factor. In related 4-(4-chlorophenyl)piperidin-4-ol (B141385) systems, the piperidine ring adopts a chair conformation with the 4-chlorophenyl group in an equatorial position to maximize stability. nih.govresearchgate.net It is therefore highly probable that the 6-(4-chlorophenyl) group in this compound also predominantly occupies an equatorial position in the favored chair conformation to minimize steric hindrance.

Stereoisomerism and Chirality

The presence of a substituent at the C6 position of the piperidin-2-one ring introduces a chiral center, leading to the possibility of stereoisomers.

Enantiomeric and Diastereomeric Forms of Substituted Piperidin-2-ones

Since the C6 carbon in this compound is bonded to four different groups (a hydrogen atom, the nitrogen of the piperidine ring, the C5 methylene (B1212753) group, and the 4-chlorophenyl group), it is a stereocenter. youtube.com This gives rise to two enantiomers: (R)-6-(4-chlorophenyl)piperidin-2-one and (S)-6-(4-chlorophenyl)piperidin-2-one. These enantiomers are non-superimposable mirror images of each other and will have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. masterorganicchemistry.com

If additional chiral centers are present in the molecule, diastereomers can also exist. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. masterorganicchemistry.com For instance, if another substituent were introduced at a different position on the piperidine ring, a set of diastereomers would be possible. For this compound itself, without other chiral centers, only a single pair of enantiomers exists.

Resolution of Racemic Mixtures to Obtain Single Optical Isomers

The synthesis of chiral compounds from achiral starting materials typically results in a racemic mixture, which is an equal mixture of both enantiomers. The separation of these enantiomers, a process known as resolution, is crucial for pharmacological studies as different enantiomers can have distinct biological activities.

Several methods can be employed to resolve racemic mixtures of substituted piperidin-2-ones. One common approach involves the use of a chiral resolving agent. This agent, which is a single enantiomer of another chiral compound, reacts with the racemic mixture to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques like crystallization or chromatography. Once separated, the resolving agent is removed to yield the individual enantiomers of the original compound. Asymmetric synthesis, which employs chiral catalysts or auxiliaries to selectively produce one enantiomer over the other, is another powerful strategy to obtain optically active piperidin-2-ones. researchgate.netnih.gov

Chiral Separation Techniques (e.g., Preparative HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the separation of enantiomers on a larger scale. nih.govnih.gov This method utilizes a chiral stationary phase (CSP), which is a solid support that has a chiral selector immobilized on its surface.

When a racemic mixture of this compound is passed through a column packed with a suitable CSP, the two enantiomers interact differently with the chiral selector. This differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly common and versatile for the separation of a wide range of chiral compounds. nih.gov The choice of the mobile phase and other chromatographic conditions are optimized to achieve the best separation. This technique is highly efficient and can provide enantiomerically pure samples for further studies. nih.gov

Configurational Stability and Epimerization Studies

The configurational stability of the stereocenters in this compound, particularly at the C6 position bearing the chlorophenyl group, is a critical aspect of its stereochemical profile. The potential for epimerization—the inversion of configuration at one of several stereocenters in a diastereomer—determines the stereochemical integrity of a specific isomer under various conditions. While specific kinetic and thermodynamic data for the epimerization of this compound are not extensively documented in publicly available literature, the principles governing the stability and epimerization of related δ-lactams and piperidine systems provide a strong framework for understanding its likely behavior.

The primary mechanism for the epimerization of a 6-aryl-2-piperidone involves the reversible formation of an enolate or an equivalent carbanionic intermediate at the C6 position under basic or, in some modern methodologies, photocatalytic conditions. The stereochemical outcome of this process is dictated by the relative thermodynamic stabilities of the participating diastereomers.

Thermodynamic Considerations:

In a molecule like this compound, which possesses at least one stereocenter at C6, the introduction of additional substituents on the piperidine ring would lead to the existence of diastereomers, typically designated as syn and anti. The thermodynamic stability of these diastereomers is largely influenced by the steric interactions of the substituents on the piperidine ring.

In the context of a substituted this compound, the anti-diastereomer, where bulky substituents adopt equatorial positions in the favored chair conformation of the piperidine ring, is generally considered to be the more thermodynamically stable isomer. This arrangement minimizes unfavorable 1,3-diaxial interactions. Conversely, the syn-diastereomer, with one or more bulky groups in an axial orientation, would be of higher energy and thus less stable.

Methods of Epimerization:

Recent advancements in organic synthesis have detailed methods for the epimerization of lactams, which can be extrapolated to this compound.

Base-Catalyzed Epimerization: The use of a base can facilitate the deprotonation at the α-carbon (C6), leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of diastereomers. The reaction will eventually reach a thermodynamic equilibrium, with the product ratio favoring the more stable diastereomer. The choice of base and reaction conditions (e.g., temperature, solvent) can influence the rate at which equilibrium is achieved.

Photoredox-Mediated Epimerization: Visible light-mediated photoredox catalysis has emerged as a powerful tool for the epimerization of piperidines and lactams. This method often allows for the conversion of a kinetically favored but thermodynamically less stable isomer into the more stable one. Studies on δ-lactams have shown that this process is reversible and that the final diastereomeric ratio reflects the thermodynamic equilibrium between the isomers. For instance, a study on the visible light-mediated epimerization of various δ-lactams demonstrated the conversion of syn diastereomers to their more stable anti counterparts with high selectivity. It was observed that starting with either pure diastereomer led to the same equilibrium mixture, confirming the thermodynamic nature of the process.

Illustrative Data on Epimerization:

While specific experimental data for this compound is not available, the following interactive table illustrates the expected outcomes of an epimerization study based on general principles observed for analogous δ-lactams. The data presented is hypothetical and serves to demonstrate the concept of reaching a thermodynamic equilibrium.

Initial DiastereomerReaction ConditionsTime (h)Diastereomeric Ratio (anti:syn)Predominant Isomer
synBase (e.g., DBU) in Toluene, 80°C2485:15anti
antiBase (e.g., DBU) in Toluene, 80°C2485:15anti
synPhotocatalyst, Blue LED, Room Temp.4890:10anti
antiPhotocatalyst, Blue LED, Room Temp.4890:10anti

This table is for illustrative purposes only. The specific diastereomeric ratio and time to reach equilibrium would need to be determined experimentally for this compound.

The research on related compounds indicates that the epimerization of this compound is a feasible process. The position of the equilibrium would likely favor the diastereomer where the 4-chlorophenyl group and any other large substituents on the piperidine ring are in an equatorial or pseudo-equatorial position to minimize steric strain. The ability to control and predict the stereochemical outcome through epimerization is crucial for the synthesis of stereochemically pure piperidine-based compounds.

Computational and Theoretical Studies

Quantum Chemical Calculations

No specific data from DFT calculations for the molecular geometry optimization of 6-(4-Chlorophenyl)piperidin-2-one were found in the provided search results. This type of study would typically involve using a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to determine bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation.

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap for this compound is not available in the search results. Such an analysis would provide insights into the compound's kinetic stability and its potential for chemical reactions.

There are no NBO analysis findings for this compound in the provided literature. This analysis would be used to understand the delocalization of electron density, intramolecular interactions, and the stability arising from hyperconjugative effects within the molecule.

MEP maps for this compound have not been published in the reviewed sources. An MEP map would visually represent the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules. researchgate.netnih.gov These predictions are vital for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, can provide theoretical chemical shifts that correlate well with experimental data. scispace.com For complex heterocyclic systems, such as piperidine (B6355638) derivatives, these calculations help in assigning the signals to specific protons and carbons in the molecule. researchgate.netnih.gov For example, in the analysis of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, DFT calculations were used to corroborate the experimental ¹H and ¹³C NMR spectra, confirming the proposed structure. nih.gov

Infrared (IR) Spectroscopy: Similarly, the vibrational frequencies in an IR spectrum can be calculated using DFT methods. nih.gov These calculations predict the frequencies of characteristic bond stretches, bends, and torsions within the molecule. For a compound like this compound, this would include the C=O stretching frequency of the lactam ring, the N-H stretch, C-H stretches of the piperidine and aromatic rings, and the C-Cl stretch. Comparing the computed spectrum with the experimental one helps in the complete vibrational assignment of the molecule. nih.govscispace.com Studies on related molecules, such as 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, have shown excellent agreement between DFT-predicted and experimentally measured IR spectra. nih.gov

Below is a table illustrating the kind of data that would be generated in such a predictive study, based on findings for analogous compounds. nih.govscispace.com

Spectroscopic ParameterPredicted Value (Illustrative)Experimental Value (Illustrative)Assignment
¹H NMR (δ, ppm)
N-H~8.0~7.9Amide proton
Aromatic (ortho to Cl)~7.4~7.3Ar-H
Aromatic (meta to Cl)~7.2~7.1Ar-H
C6-H~4.5~4.4Methine proton
Piperidine CH₂~1.8-2.5~1.7-2.4Methylene (B1212753) protons
¹³C NMR (δ, ppm)
C=O~172~171Carbonyl carbon
Aromatic C-Cl~135~134
Aromatic C~128-130~127-129
C6~58~57
Piperidine C~20-40~20-40
IR (cm⁻¹)
N-H Stretch~3250~3245
C-H Stretch (Aromatic)~3100-3000~3080
C-H Stretch (Aliphatic)~2950-2850~2940
C=O Stretch~1680~1675Amide I band
C-Cl Stretch~1090~1092

Note: The values in this table are illustrative and based on data for structurally related compounds. They serve to demonstrate the type of information obtained from predictive spectroscopic studies.

Structure-Property Relationships (excluding prohibited properties)

Understanding the relationship between a molecule's three-dimensional structure and its physicochemical properties is a cornerstone of chemical research. Computational methods allow for the calculation of various molecular descriptors that help to establish these relationships.

Computational studies on similar piperidine-containing compounds often involve the calculation of electronic properties derived from the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more likely to be reactive.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.net These interactions contribute to the stability of the molecule. For instance, NBO analysis can reveal the delocalization of electron density from the nitrogen lone pair to the carbonyl group in the lactam ring of this compound, which affects the reactivity of both groups.

The following table summarizes some key calculated structural and electronic properties and their implications, based on studies of related compounds. researchgate.netnih.gov

PropertyComputational MethodImplication
Molecular Geometry DFT Optimization (e.g., B3LYP/6-31G(d,p))Provides bond lengths, bond angles, and dihedral angles, defining the 3D structure.
Conformational Energy Conformational AnalysisDetermines the most stable conformation (e.g., chair vs. boat) of the piperidine ring.
HOMO-LUMO Energy Gap DFTIndicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) DFTMaps the electron density to identify regions prone to electrophilic and nucleophilic attack.
Dipole Moment DFTQuantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions.
NBO Analysis NBO TheoryReveals intramolecular charge transfer and stabilizing hyperconjugative interactions.

By calculating these and other descriptors, researchers can build quantitative structure-property relationship (QSPR) models. These models can then be used to predict the properties of new, unsynthesized derivatives, accelerating the discovery of compounds with desired characteristics.

Biological Activity and Structure Activity Relationship Sar Studies

In Vitro Biological Screening Approaches

In vitro screening methods are fundamental in the preliminary assessment of a compound's biological activity. These assays, conducted in a controlled laboratory setting outside of a living organism, provide initial insights into a compound's potential therapeutic applications and mechanisms of action. For 6-(4-chlorophenyl)piperidin-2-one and related structures, a variety of in vitro approaches have been employed to elucidate their biological profiles.

Cell-Based Assays

Cell-based assays are crucial for understanding the cytotoxic effects of a compound on specific cell lines, which can provide insights into its mechanism of action. For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated for their potential as anti-cancer agents. nih.gov Two compounds from this series demonstrated the ability to inhibit the growth of several hematological cancer cell lines. nih.gov This growth inhibition was accompanied by an increase in the mRNA expression of apoptosis-promoting genes, p53 and Bax. nih.gov Molecular docking studies further supported these findings, indicating that the compounds could bind to target proteins associated with myeloma, leukemia, and NKTL. nih.gov These piperidine-containing compounds have been shown to induce cell death in cancer cells through various mechanisms. nih.gov

Enzyme Inhibition Assays

Enzyme inhibition assays are utilized to determine a compound's ability to interfere with the activity of specific enzymes, which can be a key mechanism for therapeutic intervention.

Cholinesterase Inhibition: Some piperidine (B6355638) derivatives have been investigated for their potential to inhibit cholinesterases, enzymes that are critical in the nervous system. mdpi.com

Farnesyltransferase Inhibition: This area of research has also attracted interest, although specific data on this compound is not detailed in the provided results.

AKR1C3 Inhibition: The aldo-keto reductase (AKR) superfamily, particularly AKR1C3, is implicated in the development of various cancers, including prostate and breast cancer, as well as leukemias. drugbank.comnih.gov Consequently, inhibitors of AKR1C3 are of significant interest as potential therapeutic agents. drugbank.com A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones have been identified as potent and selective non-carboxylate inhibitors of AKR1C3. drugbank.com Structure-activity relationship studies revealed that the sulfonamide group is critical for this inhibitory activity. drugbank.com Research has also shown that certain halogenated derivatives of oestrone are potent and selective inhibitors of AKR1C enzymes. nih.gov For example, some 13α-epimers selectively inhibited the AKR1C1 isoform, while certain 13α-methyl-17-keto halogen derivatives were potent and selective inhibitors of AKR1C2. nih.gov One compound, 1_2Cl,4Cl, demonstrated the best inhibition of AKR1C3 while also inhibiting AKR1C1. nih.gov The development of non-carboxylate inhibitors of AKR1C3, such as 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones, is considered essential as most existing inhibitors are carboxylic acids. frontiersin.org

Receptor Binding Studies

Receptor binding assays are employed to assess the affinity of a compound for specific receptors, which is a common mechanism of drug action.

Dopamine (B1211576) and Serotonin (B10506) Receptors: Studies on chlorophenylpiperazine (B10847632) analogues have revealed their potential as high-affinity ligands for the dopamine transporter (DAT). nih.gov Specifically, 1-(3-chlorophenyl)-4-phenethylpiperazine showed a preferentially increased affinity for DAT. nih.gov The serotonin (5-HT) agonist m-chlorophenylpiperazine (mCPP) has been shown to have a notable affinity for 5-HT transporters in the human brain. nih.gov Furthermore, research into various serotonin receptor subtype-selective antagonists has shed light on the mechanisms of action of compounds like m-chlorophenylpiperazine. For instance, m-CPP-induced prolactin secretion appears to be mediated by the stimulation of 5-HT1C receptors. nih.gov

Cannabinoid Receptors: The cannabinoid receptor type 1 (CB1) is a significant target for drug development. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) is a well-characterized potent and selective antagonist for the CB1 receptor. nih.govnih.gov Studies have explored the conformational analysis of this compound to understand its interaction with the CB1 receptor. nih.gov It has been proposed that the unique spatial orientation of the C5 aromatic ring of SR141716A might contribute to its antagonist activity. nih.gov Both SR141716A and another compound, CP-272871, have demonstrated antagonist and inverse agonist properties at the CB1 receptor. nih.gov

Antimicrobial Activity Studies

The in vitro antimicrobial activity of piperidine derivatives has been investigated against various bacterial and fungal strains.

Antibacterial Activity: Several studies have demonstrated the antibacterial potential of piperidine-containing compounds. ijpbs.comderpharmachemica.combiointerfaceresearch.combiomedpharmajournal.org For example, N-(4-Chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide showed a high degree of inhibition against bacteria such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. ijpbs.com In another study, some (4-chlorophenyl)(5-methylpyrazin-2-yl) derivatives displayed moderate to good activity against Staphylococcus aureus and Pseudomonas aeruginosa. derpharmachemica.com The antimicrobial activity of these compounds was determined by measuring the zone of inhibition. ijpbs.comderpharmachemica.com Two newly synthesized piperidine derivatives, (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate (1) and (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate (2), were active against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com Compound 2, in particular, showed good activity against gram-positive bacteria. biointerfaceresearch.com A series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have also been screened for their in vitro antibacterial activity, with some exhibiting significant effects. biomedpharmajournal.org

Antifungal Activity: The antifungal activity of piperidine derivatives has also been explored. derpharmachemica.combiomedpharmajournal.orgresearchgate.net While some compounds showed less activity against certain fungal strains like Aspergillus niger, they exhibited moderate to good activity against others such as Aspergillus fumigatus. derpharmachemica.com In one study, six novel piperidine derivatives were evaluated, and while none were active against Fusarium verticilliodes, Candida utilis, and Penicillium digitatium, some showed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones also demonstrated antifungal activity. biomedpharmajournal.org

Exploration of Molecular Targets and Mechanisms of Action (in vitro/in silico)

Understanding the molecular targets and mechanisms of action is crucial for the rational design of new drugs. In vitro and in silico methods are powerful tools for these investigations.

Investigation of Protein Interactions (e.g., BSA binding)

The interaction of small molecules with proteins, such as bovine serum albumin (BSA), is a key area of study in pharmacology as it affects the distribution and availability of the compound in the body.

Spectroscopic techniques, including UV-Vis and fluorescence spectroscopy, are commonly used to investigate the binding of compounds to BSA. mdpi.commdpi.comnih.govresearchgate.net These studies can reveal information about the binding mechanism, binding constants, and conformational changes in the protein upon binding.

For example, the interaction of a new anti-inflammatory agent, 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxy-phenyl)methylidene]benzohydrazide, with BSA was studied, revealing that the interaction was enthalpy-driven, with van der Waals forces and hydrogen bonding playing a major role. mdpi.com Similarly, the binding of pyridine (B92270) derivatives to BSA was found to be a spontaneous process, primarily driven by van der Waals interactions and hydrogen bonding. researchgate.net

Fluorescence quenching is a common phenomenon observed in these interaction studies. mdpi.comnih.gov A decrease in the fluorescence intensity of BSA upon the addition of a compound indicates an interaction. mdpi.com The quenching mechanism can be either static or dynamic. For instance, the binding of mixed ligand copper(II) complexes containing a phenylalanine derivative to BSA was found to occur through a static quenching mechanism. nih.gov

The binding affinity is often quantified by the binding constant (Kb) and the number of binding sites (n). Studies have shown that various compounds bind to BSA with a 1:1 stoichiometry and moderate binding affinities. mdpi.comresearchgate.net For instance, a BODIPY-anthracene dyad, BDP-2, exhibited a binding constant of 9.6 × 104 M−1 with BSA. mdpi.com

The following table provides a summary of the binding parameters for the interaction of various compounds with BSA.

Ligand-Target Docking Studies

Molecular docking studies have been instrumental in elucidating the potential binding modes of piperidin-2-one derivatives within the active sites of their biological targets. For compounds acting as MDM2 inhibitors, the primary goal is to disrupt the interaction between MDM2 and the tumor suppressor protein p53. nih.gov The N-terminal domain of MDM2 features a deep hydrophobic pocket where the p53 transactivation domain binds. Key residues in this pocket include Phe19, Trp23, and Leu26 of p53. Small molecule inhibitors, including those with a piperidin-2-one core, are designed to mimic these interactions. nih.gov

While specific docking studies for this compound are not extensively detailed in publicly available literature, the binding mode can be inferred from studies on structurally related piperidinone-based MDM2 inhibitors. nih.gov In these models, the piperidin-2-one scaffold serves as a central structural element. The 4-chlorophenyl group is predicted to occupy one of the hydrophobic sub-pockets of the MDM2 protein, typically interacting with amino acid residues such as Val93, Ile61, and Met62. The chlorine atom can form specific halogen bonds or hydrophobic interactions that enhance binding affinity. The lactam portion of the piperidin-2-one ring is capable of forming crucial hydrogen bonds with residues like Leu54 and Gly58 in the MDM2 binding cleft. nih.gov

These computational models suggest that the this compound molecule orients itself to place the chlorophenyl ring deep within the hydrophobic pocket, while the piperidinone ring provides the necessary hydrogen bonding interactions to anchor the molecule, effectively blocking the binding of p53. nih.govnih.gov

Analysis of Binding Energy and Interaction Modes

The binding energy and specific interaction modes of piperidin-2-one derivatives with their target proteins are critical determinants of their biological activity. For MDM2 inhibitors, these parameters are often evaluated through a combination of computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, and experimental biophysical assays.

The interaction modes for potent piperidinone-based MDM2 inhibitors are characterized by a combination of hydrophobic and hydrogen bonding interactions. nih.gov The key interactions typically involve:

Hydrophobic Interactions: The aryl group at the 6-position, in this case, the 4-chlorophenyl group, is crucial for making van der Waals contacts and hydrophobic interactions with the hydrophobic pocket of MDM2, which includes residues like Leu54, Ile61, Met62, Val93, and Tyr100. nih.gov

Hydrogen Bonds: The lactam moiety is a key hydrogen bond donor and acceptor. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, forming interactions with the backbone of MDM2 residues, particularly Leu54 and Gly58. nih.gov

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Impact of Substituent Modifications on Biological Activities

The biological activity of this compound can be significantly modulated by modifying its chemical structure. SAR studies on related piperidinone derivatives have provided valuable insights into the effects of various substituents.

Chlorophenyl Position and Other Ring Substitutions:

The position and nature of substituents on the phenyl ring, as well as substitutions on the piperidinone ring, have a profound impact on activity.

Position of the Chloro Group: While specific studies on moving the chloro group on the 6-phenyl ring of this particular piperidin-2-one are scarce, research on other halogenated piperidine derivatives has shown that the position of the halogen can dramatically affect potency. For instance, in a series of piperazine (B1678402) derivatives, a 3-chloro substitution on a phenoxy ring resulted in a compound with significant radioprotective effects. nih.gov This highlights the sensitivity of biological activity to the spatial arrangement of halogen atoms.

Other Phenyl Ring Substitutions: In the context of MDM2 inhibitors, replacing a methoxy (B1213986) group with a tert-butyl group on the phenyl ring has been shown to improve metabolic stability while maintaining good binding affinity. nih.gov

Piperidinone Ring Substitutions: Modifications to the piperidinone ring itself are also critical. For example, the introduction of a 3-(methylsulfonyl)propyl group into the piperidine ring of an imidazoline-based MDM2 inhibitor was found to enhance binding affinity and improve pharmacokinetic properties. nih.gov

The following table summarizes the impact of substituent modifications on the biological activity of related piperidinone and piperidine derivatives.

Parent Compound Scaffold Substituent Modification Observed Effect on Biological Activity
Imidazoline-based MDM2 inhibitorReplacement of isopropyl ether with ethyl etherReduced molecular weight, retained good MDM2 binding
Imidazoline-based MDM2 inhibitorReplacement of methoxy group with tert-butyl groupReduced metabolic "soft spot"
Imidazoline-based MDM2 inhibitorIntroduction of a 3-(methylsulfonyl)propyl group to the piperidine ringEnhanced MDM2 binding and improved pharmacokinetics
Piperazine derivativeHalogen substitution (e.g., 3-chloro or 4-fluoro on phenoxy ring)Significant radioprotective effects

Role of Stereochemistry in Modulating Biological Activity

The carbon at the 6-position of this compound is a chiral center, meaning the compound can exist as two enantiomers, (R) and (S). The stereochemistry at this position is often a critical determinant of biological activity, as the two enantiomers can have different affinities and orientations within a chiral biological target like a protein binding site.

Asymmetric synthesis methods have been developed to produce enantiomerically pure 6-alkyl- and 6-arylpiperidin-2-ones. researchgate.net These studies underscore the importance of controlling the stereochemistry to achieve the desired biological effect. For example, the enantioselective synthesis of the piperidine alkaloid (S)-(+)-coniine highlights how a specific stereoisomer is responsible for the compound's biological activity. researchgate.net

In the context of MDM2 inhibitors, the precise three-dimensional arrangement of the substituents is crucial for fitting into the well-defined binding pocket. It is highly probable that one enantiomer of this compound would exhibit significantly higher activity than the other, as is common for chiral drugs. The less active enantiomer could even contribute to off-target effects or be metabolically unstable. Therefore, stereoselective synthesis and the evaluation of individual enantiomers are essential steps in the development of such compounds as therapeutic agents.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful tool in medicinal chemistry used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For piperidin-2-one derivatives acting as MDM2 inhibitors, a general pharmacophore model can be constructed based on the known binding modes of potent inhibitors.

A typical pharmacophore model for a piperidinone-based MDM2 inhibitor would include:

A Hydrophobic Feature: Corresponding to the 6-aryl group (the 4-chlorophenyl group in this case), which fits into the hydrophobic pocket of MDM2.

A Hydrogen Bond Donor: The N-H group of the lactam.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the lactam.

Additional Hydrophobic or Aromatic Features: Depending on other substituents on the piperidinone or phenyl ring.

Ligand-based design principles for this class of compounds often involve starting from a known active compound and making systematic modifications to improve its properties. For instance, a common strategy is to explore different substituents on the aryl ring to enhance hydrophobic interactions or to introduce polar groups to improve solubility and pharmacokinetic profiles. The piperidin-2-one scaffold itself is often considered a privileged structure, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. nih.govmdpi.com The development of piperidinone-based MDM2 inhibitors has been a prime example of structure-based drug design, where the crystal structure of the target protein is used to guide the design of more potent and selective inhibitors. nih.govnih.gov

Advanced Analytical Techniques for Research on this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the advanced analytical characterization of this compound is not publicly available. Synthesis and characterization data for this exact compound, including detailed spectroscopic and crystallographic findings, are not present in the indexed scientific literature.

Therefore, the detailed article focusing on the spectroscopic and structural analysis of this compound, as per the requested outline, cannot be generated at this time. The required empirical data for the following specified techniques are absent from the available resources:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS, ESI-MS, FAB-MS, GC-MS)

UV-Visible and Fluorescence Spectroscopy

Single Crystal X-ray Diffraction

While information exists for structurally related compounds such as piperidine-2,6-diones, piperidin-4-ols, and other aryl-substituted piperidines, the strict requirement to focus solely on this compound prevents the use of this analogous data. An accurate and scientifically sound article based on the provided outline necessitates specific experimental results for the target compound, which are currently unavailable.

Advanced Analytical Techniques for Research on 6 4 Chlorophenyl Piperidin 2 One

X-ray Diffraction Analysis

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The three-dimensional architecture of 6-(4-Chlorophenyl)piperidin-2-one in the solid state is defined by its crystal packing and the network of intermolecular interactions. While specific crystal structure data for this exact compound is not publicly available, analysis of closely related structures, such as (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone and 4-(4-chlorophenyl)piperidin-4-ol (B141385), provides significant insight into the expected structural characteristics. nih.govresearchgate.net

The piperidine (B6355638) ring in such compounds typically adopts a stable chair conformation. nih.govresearchgate.net The crystal packing is stabilized by a variety of intermolecular interactions. Hydrogen bonding is a primary force, with the N-H group of the piperidone ring acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as an acceptor, potentially forming N-H···O hydrogen bonds that link molecules into chains or dimers. mdpi.comdoaj.org In similar piperidine derivatives, strong O-H···N and weaker N-H···O hydrogen bonds can create complex networks, such as centrosymmetric tetramers. researchgate.netnih.gov

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.govgazi.edu.tr This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the decomposition of the crystal packing into specific atom-pair contacts and their relative contributions. For analogous chlorophenyl-containing heterocyclic compounds, Hirshfeld analysis reveals the percentage contribution of various interactions. nih.govgazi.edu.triucr.org

The table below, based on data from a related compound, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, illustrates the typical contributions of different intermolecular contacts to the Hirshfeld surface. iucr.org

Interaction TypeContribution (%)Description
H···H52.1%Represents the most significant contribution, arising from van der Waals forces.
Cl···H/H···Cl18.8%Highlights the importance of contacts involving the chlorine substituent.
C···H/H···C16.3%Includes C-H···π interactions, contributing to packing stability.
O···H/H···O10.4%Corresponds to C-H···O hydrogen bonds and other close oxygen-hydrogen contacts.
C···O/O···C1.1%Minor contacts involving carbon and oxygen atoms.

These interactions collectively dictate the crystal's thermodynamic stability and physical properties. The shape-index plot from Hirshfeld analysis can also be used to identify π-π stacking interactions, which are indicated by the presence of adjacent red and blue triangles. nih.gov

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are essential for the separation, purification, and quantification of this compound in research and analytical settings. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

HPLC is a versatile technique for determining the purity of this compound and for separating its enantiomers.

Purity Analysis: A reversed-phase HPLC (RP-HPLC) method with UV detection is commonly used for purity assessment and quantification of related piperidine compounds. researchgate.net The method typically employs a C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile) allows for the elution of the compound from the column. researchgate.net Method validation is crucial to ensure the accuracy, precision, and linearity of the analytical procedure. researchgate.netrjptonline.org

The table below outlines typical conditions for the HPLC analysis of a related compound, 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP). researchgate.net

ParameterCondition
Column Reverse-phase C18
Mobile Phase 50 mM Potassium Phosphate Buffer / Acetonitrile (75:25, v/v)
Detection UV at 220 nm
Linear Range 2-500 ng/mL (in urine samples)
Limit of Detection 1 ng/mL (in urine samples)

Chiral Analysis: Since the 6-position of the piperidin-2-one ring is a stereocenter, this compound exists as a pair of enantiomers. Separating these enantiomers is critical in many research contexts. Chiral HPLC is the predominant method for this purpose. chromatographyonline.com This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used and highly effective for separating a broad range of chiral compounds, including piperidine derivatives. chromatographyonline.comchromatographyonline.comresearchgate.net The separation can be performed in different modes, including normal-phase, reversed-phase, and polar organic modes. chromatographyonline.com Method development involves screening various CSPs and mobile phase compositions (including solvents and additives like diethylamine (B46881) or trifluoroacetic acid) to achieve optimal selectivity and resolution between the enantiomers. chromatographyonline.comresearchgate.net The choice of mobile phase can sometimes even reverse the elution order of the enantiomers. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For compounds with low volatility, such as piperidine derivatives containing polar functional groups (N-H, C=O), derivatization is often necessary to increase their volatility and improve their chromatographic behavior. nih.gov

In the analysis of the related compound 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a metabolite of haloperidol (B65202), an extractive derivatization step is performed. nih.govsigmaaldrich.com The CPHP is derivatized with pentafluorobenzoyl chloride to form a less polar, more volatile derivative that is amenable to GC analysis. nih.gov This derivatization also introduces an electrophoric group, which makes the compound highly sensitive to detection by an electron-capture detector (ECD), allowing for low detection limits. nih.gov The mass spectrometer (MS) serves as the detector, providing structural information that confirms the identity of the analyte. nih.gov

The table below details a typical GC-MS method used for a related piperazine (B1678402) derivative. unodc.org

ParameterCondition
Column Fused-silica capillary column
Injector Temperature 250°C
Oven Program Initial 80°C (hold 4 min), ramp to 280°C at 20°C/min (hold 8 min), ramp to 290°C at 20°C/min (hold 11.5 min)
Detector Mass Spectrometer (or Electron-Capture Detector)
Carrier Gas Helium or Nitrogen

This methodology can be adapted for the analysis of this compound, particularly for identifying and quantifying volatile impurities or for its determination in complex matrices following an appropriate derivatization procedure.

Potential Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes

While classical methods for synthesizing piperidinone rings exist, future research should prioritize the development of more efficient and environmentally benign synthetic strategies. The principles of green chemistry offer a roadmap for this endeavor.

Future investigations could focus on:

One-Pot, Multi-Component Reactions: Designing one-pot syntheses that combine multiple starting materials in a single step can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. rsc.org Catalyst-free, four-component reactions under ultrasound irradiation have been successfully applied to similar heterocyclic structures, suggesting a promising avenue for the synthesis of 6-(4-chlorophenyl)piperidin-2-one derivatives. rsc.org

Use of Green Solvents: Research into replacing traditional volatile organic solvents with greener alternatives is crucial. Deep Eutectic Solvents (DESs), such as those based on choline (B1196258) chloride and glucose or urea (B33335), have emerged as effective and recyclable reaction media for the synthesis of piperidin-4-one derivatives. researchgate.netrasayanjournal.co.inasianpubs.org These solvents are often biodegradable, non-toxic, and inexpensive, making them ideal for sustainable chemical production. researchgate.netrasayanjournal.co.in Future work could adapt these DES systems for the synthesis of the 6-substituted piperidin-2-one core.

Catalyst-Free and Eco-Friendly Catalysis: Exploring catalyst-free reaction conditions or employing reusable, non-toxic catalysts can reduce the environmental impact of the synthesis. rsc.org The development of methods that proceed efficiently under mild conditions with simple work-up procedures would be a significant step forward. rasayanjournal.co.in

Exploration of Novel Derivatization Strategies for Enhanced Activities

The this compound molecule offers several sites for chemical modification to explore and enhance its biological activities. A systematic derivatization approach can unlock the full potential of this scaffold.

Key derivatization strategies for future exploration include:

N-Substitution: The nitrogen atom of the piperidine (B6355638) ring is a prime target for modification. Introducing a variety of substituents, such as alkyl, acyl, or more complex heterocyclic moieties, can significantly alter the compound's physicochemical properties and biological target interactions. For instance, in related 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, N-substitution led to compounds with significant analgesic activity. nih.gov

Modification of the Phenyl Ring: The 4-chloro substituent on the phenyl ring is a known pharmacophore in many bioactive molecules. However, exploring other substitutions at this position (e.g., fluoro, bromo, methyl, methoxy) or at other positions on the ring could fine-tune electronic and steric properties, potentially leading to improved potency or selectivity. Structure-activity relationship (SAR) studies on other chloro-substituted heterocyclic compounds have shown that even minor changes can significantly impact biological function. nih.govmdpi.com

Substitution on the Piperidinone Ring: Introducing substituents at the C3, C4, and C5 positions of the piperidin-2-one ring can create new chiral centers and interaction points with biological targets. Studies on related piperidin-4-one derivatives have shown that substitution patterns on the ring are critical for activities like anticancer effects. nih.gov

Table 1: Potential Derivatization Sites on the this compound Scaffold

Modification SitePotential SubstituentsDesired Outcome
Piperidine Nitrogen (N1) Alkyl chains, Benzyl (B1604629) groups, Acyl groups, HeterocyclesModulate solubility, lipophilicity, and target binding
Phenyl Ring F, Br, I, CH₃, OCH₃, CF₃ at various positionsOptimize electronic properties and steric interactions
Piperidinone Ring (C3, C4, C5) Alkyl groups, Hydroxyl groups, Carbonyl groupsIntroduce new functionalities and chiral centers for enhanced specificity

Deeper Mechanistic Studies of In Vitro Biological Activities

While initial screenings may reveal biological activity, in-depth mechanistic studies are essential to understand how these molecules function at a cellular and molecular level.

Future research should aim to:

Identify Molecular Targets: For any observed biological activity (e.g., anticancer, antimicrobial), identifying the specific protein, enzyme, or nucleic acid target is paramount. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed.

Elucidate Mechanism of Action: Once a target is identified, the precise mechanism of action should be investigated. For example, if a derivative shows anticancer properties, studies should determine if it induces apoptosis, causes cell cycle arrest, or inhibits angiogenesis. nih.gov Preliminary studies on related quinolin-2-one derivatives have suggested mechanisms involving the enhancement of viral enhancer transcript activity. nih.gov Similar detailed investigations would be necessary for this compound derivatives.

Investigate Cellular Pathways: Understanding the downstream effects of the compound on cellular signaling pathways is crucial. This can involve analyzing changes in gene expression, protein phosphorylation, and metabolite levels following treatment. nih.gov

Application as a Core Scaffold for Designing New Chemical Probes in Chemical Biology

The piperidin-2-one ring is a privileged scaffold found in numerous natural products and pharmaceuticals. nih.gov The this compound structure can serve as a versatile core for the development of chemical probes to study biological processes.

Future applications in chemical biology could include:

Fluorescent Probes: By conjugating a fluorophore to the scaffold, researchers can create probes to visualize biological targets or processes within living cells.

Affinity-Based Probes: Attaching a reactive group or a photo-crosslinker can create probes for identifying and isolating binding partners (i.e., molecular targets) from complex biological samples.

Bifunctional Molecules: The scaffold could be used to create molecules that bring two proteins into close proximity, such as in PROTACs (Proteolysis Targeting Chimeras), to induce the degradation of a target protein.

Predictive Modeling for Structure-Activity and Structure-Property Relationships

Computational modeling can accelerate the drug discovery and development process by predicting the properties of novel compounds before their synthesis.

Future research should focus on:

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of derivatives, robust QSAR models can be built. These models use statistical methods to correlate chemical structure with biological activity, allowing for the prediction of potency for new, unsynthesized compounds. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to screen virtual libraries for new potential hits.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives. nih.gov This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles or toxicity issues, saving significant resources. nih.gov

Integration of Advanced Computational and Experimental Methodologies

The most powerful approach for future research on this compound involves a synergistic integration of computational and experimental techniques.

A modern research workflow should include:

Computational Design: Using molecular docking and predictive models to design a focused library of derivatives with a high probability of desired activity and drug-like properties. nih.gov

Efficient Synthesis: Employing the sustainable and efficient synthetic routes discussed in section 8.1 to create the designed compounds.

Experimental Validation: Screening the synthesized compounds in relevant biological assays to determine their actual activity and properties.

Iterative Refinement: Using the experimental results to refine the computational models, leading to a new cycle of design, synthesis, and testing. This iterative feedback loop between in silico prediction and real-world experimentation is a hallmark of modern chemical research and offers the most promising path to discovering novel applications for the this compound scaffold. nih.govnih.gov

Q & A

Basic Research Question: What are the established synthetic routes for 6-(4-Chlorophenyl)piperidin-2-one?

Methodological Answer:
The synthesis of this compound typically involves multi-step organic reactions. One validated approach (Scheme 1 in ) employs condensation reactions between substituted acrylamides and thiourea derivatives under basic conditions (e.g., 40% KOH catalysis). For example, the starting material (E)-N-(4-chlorophenyl)-3-(4-substitutedphenyl)acrylamide can undergo cyclization with thiourea to form dihydropyrimidin-2-thione intermediates, which are further functionalized. Key steps include:

  • Reagents : Thiourea, KOH, chlorinated aromatic precursors.
  • Conditions : Reflux in ethanol or methanol, inert atmosphere (N₂).
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures .

Basic Research Question: How is structural characterization performed for this compound?

Methodological Answer:
Structural elucidation relies on spectroscopic and crystallographic techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. Chlorophenyl protons resonate at δ 7.2–7.4 ppm.
    • FT-IR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹.
  • X-ray Crystallography :
    • Use SHELX ( ) for refinement. Mercury ( ) visualizes packing patterns and void spaces.
    • For ambiguous data, apply twin refinement in SHELXL and validate with R-factor convergence (<5%) .

Advanced Research Question: How do steric and electronic effects of the 4-chlorophenyl group influence bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies compare derivatives with substituents at the 4-position:

  • Experimental Design :
    • Syntize analogs with -F, -NO₂, or -OCH₃ groups ().
    • Test antimicrobial activity via disk diffusion ( ) against E. coli and S. aureus.
  • Data Interpretation :
    • Chlorine’s electronegativity enhances membrane penetration (logP ~2.5).
    • Steric bulk from substituents reduces binding affinity (e.g., -CF₃ analogs show 50% lower activity) .

Advanced Research Question: How to resolve contradictions in crystallographic data during refinement?

Methodological Answer:
Discrepancies in thermal parameters or bond lengths may arise due to disorder or twinning:

  • Tools : SHELXL ( ) for anisotropic refinement. Use ORTEP-3 ( ) to visualize displacement ellipsoids.
  • Steps :
    • Apply TWIN/BASF commands in SHELXL for twinned data.
    • Validate with Hamilton R-factor ratio test (p < 0.01).
    • Cross-check hydrogen bonding networks with Mercury’s "Contacts" module ( ).
  • Example : A 0.05 Å deviation in C=O bond length was resolved by constraining isotropic ADPs .

Advanced Research Question: What computational methods predict intermolecular interactions in solid-state structures?

Methodological Answer:
Density Functional Theory (DFT) and Cambridge Structural Database (CSD) tools are critical:

  • Mercury’s Materials Module ( ):
    • Search CSD for π-π stacking (distance: 3.8–4.2 Å) and C–H···O interactions.
    • Compare packing similarity scores (>80% indicates isostructurality).
  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level.
    • Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

Basic Research Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., KOH in ethanol).
  • Waste Disposal : Segregate halogenated waste ( ) and neutralize acidic/basic residues before disposal.
  • Emergency Measures : For spills, adsorb with vermiculite and dispose as hazardous waste .

Advanced Research Question: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments) :
    • Vary temperature (60–100°C), solvent (EtOH vs. DMF), and catalyst loading (5–20 mol%).
    • Use HPLC (C18 column, acetonitrile/water gradient) to monitor conversion.
  • Case Study : Ethanol at 80°C with 15 mol% KOH gave 72% yield vs. 58% in DMF ().

Advanced Research Question: How to validate purity for pharmacological studies?

Methodological Answer:

  • Chromatography :
    • HPLC : C18 column, 254 nm detection. Purity >98% required.
    • GC-MS : Confirm absence of volatile impurities (e.g., unreacted thiourea).
  • Elemental Analysis : Match calculated vs. observed C/H/N (±0.3%).
  • Thermogravimetric Analysis (TGA) : Verify stability up to 200°C (decomposition onset) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.